9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine
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Overview
Description
9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine, also known as DMTTPA, is a fluorescent compound that has been widely used in scientific research. It belongs to the class of organic compounds known as aminofluorenes and is commonly used as a fluorescent probe in biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine involves the interaction of the fluorescent molecule with the target molecule. When 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine binds to the target molecule, it undergoes a conformational change that results in a change in its fluorescence properties. This change can be detected using various spectroscopic techniques such as fluorescence spectroscopy and confocal microscopy.
Biochemical And Physiological Effects
9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine has been found to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not interfere with normal cellular processes. This makes it an ideal fluorescent probe for in vitro and in vivo studies.
Advantages And Limitations For Lab Experiments
The advantages of using 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine in lab experiments include its high sensitivity and specificity, ease of use, and compatibility with various biological samples. However, 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine has some limitations such as its limited photostability, which can affect the accuracy of the results obtained. It also has a relatively low quantum yield, which can limit its usefulness in some applications.
Future Directions
There are several future directions for the use of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine in scientific research. One area of interest is the development of new synthetic methods that can improve the yield and purity of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine. Another area of interest is the development of new applications for 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine, such as its use as a biosensor for the detection of disease biomarkers. Additionally, the use of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine in combination with other fluorescent probes may enhance its sensitivity and specificity, leading to more accurate and reliable results.
Synthesis Methods
The synthesis of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine involves the reaction of 9,9-dimethylfluorene-2-carboxylic acid with 3,4,5-triethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain pure 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine. This method has been widely used to synthesize 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine with high yield and purity.
Scientific Research Applications
9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine has been widely used in scientific research as a fluorescent probe for the detection of various biological molecules such as proteins, nucleic acids, and lipids. It has also been used to study the structure and function of biological membranes, ion channels, and receptors. 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine has been found to be highly sensitive and specific, making it a valuable tool for researchers in the field of biochemistry and molecular biology.
properties
IUPAC Name |
9,9-dimethyl-N-(3,4,5-triethylphenyl)fluoren-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N/c1-6-18-15-21(16-19(7-2)22(18)8-3)28-20-13-14-24-23-11-9-10-12-25(23)27(4,5)26(24)17-20/h9-17,28H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVKFVYHXIWRRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1CC)CC)NC2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697434 |
Source
|
Record name | 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine | |
CAS RN |
1207252-42-3 |
Source
|
Record name | 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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